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molecular formula C8H11NO2 B2925924 5-tert-butyl-1,3-oxazole-4-carbaldehyde CAS No. 911203-09-3

5-tert-butyl-1,3-oxazole-4-carbaldehyde

Cat. No. B2925924
M. Wt: 153.181
InChI Key: YTKKFBPSQPEMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247552B2

Procedure details

To a solution of oxazole alcohol 3 (9.9 g, 64 mmol) in acetone (200 mL, Aldrich, Cat. No. 179124) was added MnO2 (27.7 g, 319 mmol, 5 equiv., Wako Pure Chemical, Osaka, Japan, Cat. No. 138-09675), and the mixture was stirred at room temperature overnight. After celite filtration to remove MnO2, the solvent was removed by evaporation, and the residual pale brown oil was dissolved in CHCl3 and applied to silica-gel column chromatography (prepared with CHCl3), then eluted with CHCl3:MeOH (100:1 to 50:1), to give an pale yellow oil of aldehyde 4 (5.54 g, 57% (38% in two steps)). Rf 0.65 (CHCl3:MeOH=10:0.5), 1H NMR (300 MHz CDCl3) δ 10.10 (s, 1H), 7.77 (s, 1H), 1.47 (s, 9H); HRMS (EI): m/z 153.0794 (M+) (Calcd for C8H11NO2: 153.0790).
Name
oxazole alcohol
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][CH:8]=[N:7][C:6]=1[CH:10]=C(O)C(O)=O)([CH3:4])([CH3:3])[CH3:2].CC(C)=[O:18]>O=[Mn]=O>[C:1]([C:5]1[O:9][CH:8]=[N:7][C:6]=1[CH:10]=[O:18])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
oxazole alcohol
Quantity
9.9 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N=CO1)C=C(C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
138-09675), and the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After celite filtration
CUSTOM
Type
CUSTOM
Details
to remove MnO2
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residual pale brown oil was dissolved in CHCl3
CUSTOM
Type
CUSTOM
Details
applied to silica-gel column chromatography (prepared with CHCl3)
WASH
Type
WASH
Details
eluted with CHCl3:MeOH (100:1 to 50:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(N=CO1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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